
Bis(11-hydroxyundecyl) disulfide
Overview
Description
Bis(11-hydroxyundecyl) disulfide (CAS 119438-02-7) is a symmetric disulfide compound featuring two 11-hydroxyundecyl chains connected by a disulfide (-S-S-) bond. Its molecular formula is C₂₂H₄₆O₂S₂, with a molecular weight of 418.72 g/mol. The hydroxyl (-OH) groups at the termini of the alkyl chains confer hydrophilic properties, enabling hydrogen bonding and solubility in polar solvents. This compound is of interest in materials science, particularly for self-assembled monolayers (SAMs) and surface modification due to its ability to anchor onto metal surfaces via sulfur-gold interactions .
Synthetic routes often involve intermediates like (11-hydroxyundecyl) triphenyl phosphonium bromide, as seen in the preparation of cationic lipids or quaternary ammonium salts . Its structural symmetry distinguishes it from unsymmetric disulfides, influencing packing density and thermal stability in SAM applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(11-hydroxyundecyl) disulfide can be synthesized through the oxidation of 11-mercapto-1-undecanol. The reaction involves the following steps:
Oxidation of Thiols: 11-Mercapto-1-undecanol is oxidized using an oxidizing agent such as oxygen (O2) or hydrogen peroxide (H2O2).
Reaction Conditions: The reaction is typically carried out under mild conditions to prevent over-oxidation and ensure the formation of the disulfide bond.
The reaction can be represented as:
2HS-(CH2)10CH2OH+21O2→HO-(CH2)10CH2S-S-(CH2)10CH2OH+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(11-hydroxyundecyl) disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Oxygen (O2), hydrogen peroxide (H2O2), and other peroxides.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and other thiol-based reducing agents.
Substitution Reagents: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Esters, ethers.
Scientific Research Applications
Bis(11-hydroxyundecyl) disulfide has a wide range of applications in scientific research:
Material Science: Due to its self-assembling properties, it is used in the development of novel materials with specific functionalities, such as drug delivery systems and biosensors.
Biological Studies: It exhibits antimicrobial activity against certain bacteria and fungi, making it a potential candidate for antimicrobial agents.
Cell Interactions: It is being investigated for its effects on cell adhesion and migration, which could have implications in tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of bis(11-hydroxyundecyl) disulfide involves its ability to form disulfide bonds, which play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules . The presence of disulfide bonds is essential for maintaining the tertiary structure responsible for the observed biological activity .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Bis(11-hydroxyundecyl) disulfide with structurally related disulfides:
Key Observations:
- Chain Length : Bis(10-hydroxydecyl) disulfide has a shorter alkyl chain (10 carbons), reducing its hydrophilicity and SAM packing efficiency compared to the 11-carbon variant .
- Functional Groups :
- Symmetry : this compound’s symmetric structure may improve SAM uniformity compared to the unsymmetric 11-hydroxyundecyl decyl disulfide (HDD), which exhibits phase separation at elevated temperatures .
Thermal and Deposition Behavior
- This compound: Predicted to form stable SAMs due to hydroxyl-mediated hydrogen bonding.
- 11-Hydroxyundecyl decyl disulfide (HDD): Exhibits two phase transitions on Au(111): 250 K: Irreversible phase separation into decanethiolate (DTT) and hydroxyundecylthiolate (MUDT). 350 K: Reversible melting of the film. Above 450 K, desorption occurs, with chemisorbed states resembling those of decanethiol (DT) and mercaptoundecanol (MUD) SAMs .
- Bis(11-azidoundecyl) disulfide : Azide groups may reduce thermal stability due to explosive decomposition risks, requiring cautious handling .
Biological Activity
Bis(11-hydroxyundecyl) disulfide is a synthetic organic compound characterized by its unique disulfide bond linking two 11-carbon chains, each terminated with a hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and its role in cellular interactions. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound can be represented chemically as follows:
This structure allows it to participate in various biochemical interactions, particularly through the formation of disulfide bonds with proteins and peptides.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. It has been identified as a potential candidate for developing new antimicrobial agents. The compound's efficacy against specific strains can be summarized as follows:
Microorganism | Activity | Reference |
---|---|---|
Escherichia coli | Inhibitory | |
Staphylococcus aureus | Inhibitory | |
Candida albicans | Inhibitory |
These findings suggest that this compound could be utilized in formulations aimed at combating infections caused by resistant strains.
The primary mechanism through which this compound exerts its biological effects involves the formation of disulfide bonds with target proteins. This interaction can lead to alterations in protein folding and stability, impacting cellular functions such as adhesion and migration:
- Target Proteins : The compound primarily targets proteins containing free thiol groups.
- Biochemical Pathways : It affects the protein folding pathway, which is crucial for maintaining cellular homeostasis.
Cellular Interactions
This compound is being investigated for its role in cell adhesion and migration, which are critical processes in tissue engineering and regenerative medicine. Its ability to modify cell surface properties makes it a valuable candidate for enhancing biocompatibility in medical applications.
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial properties of this compound against various pathogens. The results demonstrated that the compound inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) determined for several strains:
- E. coli: MIC = 32 µg/mL
- S. aureus: MIC = 16 µg/mL
- C. albicans: MIC = 64 µg/mL
These results highlight the compound's potential as an antimicrobial agent suitable for further development into therapeutic applications.
Investigation of Cell Adhesion Properties
Another investigation focused on the effects of this compound on cell adhesion. The study found that treatment with the compound significantly increased the adhesion of fibroblast cells to surfaces modified with self-assembled monolayers (SAMs) containing hydroxyl groups. This enhancement in adhesion suggests potential applications in tissue engineering where cell attachment is crucial.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Bis(11-hydroxyundecyl) disulfide and characterizing its purity?
Synthesis of this compound requires precise control over reaction stoichiometry and purification steps. Key methodologies include:
- Thiol-disulfide exchange reactions under inert atmospheres to prevent oxidation.
- Chromatographic techniques (e.g., HPLC or GC-MS) to verify purity and confirm the absence of residual thiols or oxidized byproducts .
- Spectroscopic characterization (FTIR, NMR) to validate the disulfide bond formation and hydroxyl group integrity. For SAM applications, additional validation via X-ray photoelectron spectroscopy (XPS) is critical to confirm surface bonding .
Q. How can researchers design experiments to study the self-assembly of this compound on gold substrates?
- Substrate preparation : Use atomically flat Au(111) surfaces, cleaned via flame annealing or plasma treatment to remove contaminants .
- Deposition techniques :
- Supersonic molecular beam deposition (SMBD) for vacuum-based, coverage-controlled monolayers .
- Solution-phase deposition with ethanol or THF as solvents, optimizing concentration (0.1–1 mM) and immersion time (12–24 hours) .
- Structural analysis : Combine scanning tunneling microscopy (STM) to observe striped phases (e.g., (11 × √3) lattices) and ellipsometry to measure monolayer thickness .
Advanced Research Questions
Q. What factors influence the thermal stability of this compound monolayers, and how can conflicting data in literature be reconciled?
Thermal stability is affected by:
- Molecular packing density : Tightly packed monolayers (achieved via SMBD) resist disordering up to 120°C, whereas solution-deposited films may degrade at 80°C due to defects .
- Hydroxyl group interactions : Intermolecular hydrogen bonding can enhance stability but may compete with disulfide-Au interactions, leading to variability in reported degradation temperatures .
- Data reconciliation : Cross-validate using multiple techniques (e.g., STM for morphology, temperature-programmed desorption (TPD) for binding energy). Discrepancies often arise from differences in deposition methods or substrate quality .
Q. How can factorial design be applied to optimize the deposition parameters of this compound for uniform monolayer formation?
A 2<sup>k</sup> factorial design can systematically evaluate variables:
- Factors : Deposition time (12–24 hrs), solvent polarity (ethanol vs. THF), temperature (25°C vs. 40°C).
- Response variables : Monolayer coverage (via STM), defect density (via XPS sulfur-to-gold ratio).
- Interaction effects : For example, elevated temperature may reduce immersion time but increase solvent evaporation, requiring a balanced optimization .
Q. How should researchers address contradictory results in wettability studies of this compound SAMs?
Contradictions in contact angle measurements (e.g., hydrophilicity vs. hydrophobicity) may stem from:
- Surface contamination : Validate cleanliness via Auger electron spectroscopy (AES) before SAM formation.
- Terminal group orientation : Use near-edge X-ray absorption fine structure (NEXAFS) to determine hydroxyl group alignment. Misoriented groups reduce hydrophilicity .
- Environmental control : Conduct experiments in humidity-controlled chambers to prevent water adsorption artifacts .
Q. What advanced techniques are suitable for probing the electrochemical behavior of this compound monolayers?
- Cyclic voltammetry (CV) : Monitor redox activity of disulfide bonds in 0.1 M KCl, using a Ag/AgCl reference electrode.
- Electrochemical impedance spectroscopy (EIS) : Measure charge-transfer resistance to assess monolayer integrity under applied potentials.
- In-situ STM : Correlate structural changes (e.g., disulfide cleavage) with electrochemical data .
Q. Methodological Considerations
Q. How can researchers ensure reproducibility in SAM formation across different laboratories?
- Protocol standardization : Publish detailed deposition parameters (solvent grade, substrate cleaning steps, ambient conditions).
- Inter-lab validation : Share reference samples for cross-characterization using STM and XPS .
- Error reporting : Quantify defects (e.g., pit density on Au(111)) and include uncertainty ranges in data tables .
Q. What statistical approaches are recommended for analyzing structural heterogeneity in SAMs?
- Spatial autocorrelation analysis : Identify clustering of defects or phase-separated domains in STM images.
- Principal component analysis (PCA) : Reduce dimensionality in spectroscopic datasets (e.g., FTIR peak variations) to isolate critical factors affecting uniformity .
Q. How can computational modeling complement experimental studies of this compound?
- Molecular dynamics (MD) simulations : Predict packing behavior and thermal stability using force fields (e.g., CHARMM or AMBER).
- Density functional theory (DFT) : Calculate binding energies of disulfide-Au interactions and hydroxyl group hydrogen bonding .
Q. What are the ethical and safety considerations when handling this compound?
- Toxicity screening : Follow OECD guidelines for acute toxicity testing (e.g., LD50 in rodent models).
- Waste disposal : Neutralize thiol byproducts with oxidizing agents (e.g., H2O2) before disposal.
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during synthesis to prevent dermal exposure .
Properties
IUPAC Name |
11-(11-hydroxyundecyldisulfanyl)undecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O2S2/c23-19-15-11-7-3-1-5-9-13-17-21-25-26-22-18-14-10-6-2-4-8-12-16-20-24/h23-24H,1-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDVALINJKRSDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCCSSCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571568 | |
Record name | 11,11'-Disulfanediyldi(undecan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119438-02-7 | |
Record name | 11,11'-Disulfanediyldi(undecan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(11-hydroxyundecyl) disulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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